molecular formula C19H19N5O2 B5622968 5-{5-[1-(2-furylmethyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole

5-{5-[1-(2-furylmethyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole

Cat. No. B5622968
M. Wt: 349.4 g/mol
InChI Key: UOJZUERDLFTWSG-UHFFFAOYSA-N
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Description

Compounds with the 1,2,4-oxadiazole moiety, such as the one mentioned, are of significant interest due to their diverse biological activities and potential applications in materials science. This interest stems from their structural diversity and the ability to modify their properties through chemical synthesis.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole bearing compounds involves converting organic acids into corresponding esters, hydrazides, and finally 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are then reacted with appropriate sulfonyl piperidine derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride to yield the target compounds (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using modern spectroscopic techniques, including 1H NMR, IR, and mass spectral data. These techniques allow for the elucidation of the structure, providing insights into the compound's chemical environment and potential reactivity (Khalid et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of the 1,2,4-oxadiazole moiety, particularly with substitutions at specific positions, can lead to a variety of chemical transformations. For instance, the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles can occur under certain conditions, leading to products with a planar structure or spiropyrazoline compounds (Kayukova et al., 2018).

Physical Properties Analysis

The physical properties of compounds containing the 1,2,4-oxadiazole ring are influenced by their molecular structure. Computational and experimental approaches, including density functional theory (DFT) calculations and spectroscopic methods, are used to characterize these properties and predict potential applications in organic electronics and as antimicrobial agents (Hiremath et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. These are typically determined through experimental studies. Without specific data on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

3-(3H-benzimidazol-5-yl)-5-[1-(furan-2-ylmethyl)piperidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-3-14(10-24(7-1)11-15-4-2-8-25-15)19-22-18(23-26-19)13-5-6-16-17(9-13)21-12-20-16/h2,4-6,8-9,12,14H,1,3,7,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJZUERDLFTWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)C3=NC(=NO3)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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